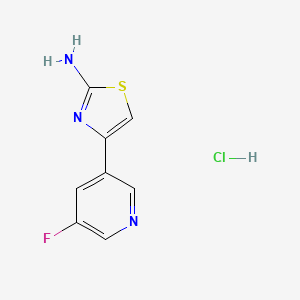

4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride

Beschreibung

Chemical Structure and Properties

The compound 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine; hydrochloride (molecular formula: C₈H₇ClFN₃S, molecular weight: 231.68 g/mol) consists of a thiazole ring substituted at the 4-position with a 5-fluoropyridin-3-yl group and at the 2-position with an amine. The hydrochloride salt enhances stability and solubility, making it suitable for pharmacological applications .

Multiple suppliers, including Chinese and international vendors, list this compound, highlighting its accessibility for drug discovery pipelines .

Eigenschaften

IUPAC Name |

4-(5-fluoropyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S.ClH/c9-6-1-5(2-11-3-6)7-4-13-8(10)12-7;/h1-4H,(H2,10,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIZLBJPMPBJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C2=CSC(=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride typically involves the following steps:

Formation of the Fluoropyridine Ring: The fluoropyridine ring can be synthesized through various methods, including the direct fluorination of pyridine N-oxides.

Formation of the Thiazole Ring: The thiazole ring can be synthesized using cyclization reactions involving thiourea and α-haloketones.

Coupling of the Rings: The final step involves coupling the fluoropyridine and thiazole rings under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of specific enzymes or receptors . The thiazole ring may also contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs and their key features:

Key Comparative Insights

Structural Flexibility vs. In contrast, SSR125543A’s chloro-methoxy-methylphenyl group enhances CRF1 affinity but may complicate synthesis and pharmacokinetics . Fluorophenylmethyl analogs (e.g., 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine) exhibit higher lipophilicity, which could improve CNS penetration but reduce aqueous solubility .

The target compound’s fluoropyridine moiety may offer a unique binding profile for unexplored targets, such as kinase or GPCRs. MortaparibMild exemplifies thiazole-based dual inhibitors, suggesting the target compound could be modified with additional functional groups (e.g., triazoles) to target multiple pathways .

Synthetic and Commercial Viability

- The target compound’s simpler structure compared to SSR125543A or MortaparibMild likely facilitates scalable synthesis. Its commercial availability underscores its utility as a building block for medicinal chemistry .

Biologische Aktivität

4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a thiazole ring and a pyridine moiety, which contribute to its biological interactions.

Antitumor Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit promising antitumor properties. For instance, compounds similar to 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism involves the disruption of DNA synthesis and cell cycle arrest at specific phases.

A notable study reported the IC50 values for this class of compounds against lung cancer cell lines, indicating significant antitumor activity with IC50 values ranging from to depending on the assay conditions used (2D vs. 3D) .

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| HCC827 | 6.26 | 2D |

| NCI-H358 | 6.48 | 2D |

| A549 | 20.46 | 3D |

Antimicrobial Activity

In addition to its antitumor effects, thiazole derivatives have shown antimicrobial activity against various pathogens. The mechanism often involves interference with bacterial DNA replication or protein synthesis pathways. For instance, compounds similar to 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine demonstrated broad-spectrum antibacterial properties in vitro .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives has also been explored. Compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The results indicated that certain derivatives could effectively reduce COX-1 and COX-2 activity, suggesting their potential as anti-inflammatory agents .

Study on Antitumor Efficacy

In a controlled study involving various thiazole derivatives, researchers evaluated the cytotoxic effects on multiple cancer cell lines. The study found that structural modifications significantly influenced the biological activity, with some derivatives showing enhanced potency compared to others.

Study on Antimicrobial Activity

A comparative analysis was performed on several thiazole compounds against standard bacterial strains. The results highlighted that modifications in the side chains of the thiazole ring could lead to improved antimicrobial efficacy.

Q & A

Q. What are the standard synthetic routes for 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine hydrochloride, and how can intermediates be characterized?

A common approach involves condensation reactions between fluoropyridine derivatives and thiazole precursors. For example, Fedotov et al. (2023) synthesized analogous thiazole derivatives using POCl3 as a cyclizing agent under reflux conditions, followed by precipitation via pH adjustment with ammonia . Key intermediates are characterized via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity. Recrystallization from DMSO/water mixtures (2:1) is recommended for purity optimization .

Q. Which analytical techniques are critical for validating the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is essential for purity assessment. Structural confirmation requires tandem techniques:

- NMR spectroscopy : To resolve fluoropyridinyl and thiazolamine proton environments.

- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., C₈H₆FN₃S·HCl, theoretical [M+H]⁺ = 232.02).

- X-ray crystallography : If single crystals are obtainable, for unambiguous stereochemical assignment .

Q. How can researchers design initial biological activity assays for this compound?

Begin with in vitro cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Parallel antimicrobial testing (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) is advised. Fedotov et al. (2023) used similar protocols for thiazole derivatives, noting IC₅₀ values < 10 µM in some cases . Dose-response curves and positive controls (e.g., doxorubicin) are mandatory for data reliability.

Q. What are the recommended storage conditions to ensure compound stability?

Store as a hydrochloride salt at −20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. For lyophilized powders, use desiccants (silica gel) and amber vials to limit light exposure. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay-specific parameters (e.g., pH, serum content) or impurities. For example, conflicting cytotoxicity results could stem from residual solvents (DMSO) affecting cell viability. Mitigation strategies include:

- Repeating assays under standardized conditions (e.g., serum-free media).

- LC-MS purity verification before biological testing.

- Dose normalization using molarity rather than mass/volume .

Q. What advanced synthetic strategies improve yield and selectivity for this compound?

Multi-step protocols with orthogonal protecting groups (e.g., Boc for amines) can enhance regioselectivity. Tobiishi et al. (2007) optimized analogous pyrazole-thiazole hybrids via Pd-catalyzed cross-coupling (Suzuki-Miyaura) between fluoropyridinyl boronic acids and bromothiazoles, achieving yields >75% . Microwave-assisted synthesis (100–150°C, 30 min) may reduce reaction times compared to traditional reflux .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Docking studies (AutoDock Vina) against kinases or GPCRs can identify binding poses. Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. For fluorinated analogs, molecular dynamics simulations (AMBER) assess stability in aqueous environments .

Q. What methodologies assess the environmental impact of this compound during disposal?

Project INCHEMBIOL () recommends:

- Biodegradation assays : OECD 301F (modified Sturm test) to measure CO₂ evolution.

- Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h IC₅₀).

- Soil adsorption studies : Batch experiments with HPLC quantification of residual compound .

Q. How can antioxidant activity be quantified, and what are common pitfalls?

Use DPPH radical scavenging (λ = 517 nm) and ABTS⁺ decolorization assays (λ = 734 nm). Normalize results to Trolox equivalents. Note that thiazole derivatives may auto-oxidize under assay conditions; include blank controls and limit light exposure during measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.